フルアジナム

概要

説明

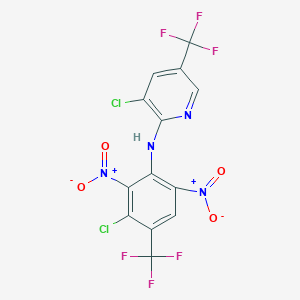

フルアジナムは、農業で広く使用されている広域スペクトル殺菌剤です。ジアリールアミン系化学物質に属し、特にアリールアミノピリジンとして分類されます。フルアジナムの化学名は、3-クロロ-N-(3-クロロ-2,6-ジニトロ-4-トリフルオロメチルフェニル)-5-トリフルオロメチル-2-ピリジンアミンです 。フルアジナムは1992年に初めて報告され、日本の石原産業株式会社の研究者によって開発されました .

製造方法

科学的研究の応用

フルアジナムは、さまざまな科学研究で幅広く応用されています。

化学: ジアリールアミンやアリールアミノピリジンの反応性を研究するためのモデル化合物として使用されます。

生物学: フルアジナムは、さまざまな真菌病原体に対する殺菌剤の影響とその耐性機構を研究するために使用されます.

作用機序

フルアジナムは、複数の経路を介した独自の作用機序を通じて、殺菌効果を発揮します。フルアジナムは、活性酸素種(ROS)の蓄積を引き起こし、カスパーゼを活性化させることで、真菌細胞に酸化ストレスを誘発し、細胞損傷と最終的な細胞死を引き起こします 。さらに、フルアジナムは、真菌膜の透過性を高め、タンパク質のカルボニル化を引き起こし、酸化ストレスを悪化させ、細胞死を早めます 。この多面的アプローチにより、耐性発生のリスクが軽減されます .

生化学分析

Biochemical Properties

Fluazinam plays a crucial role in biochemical reactions by uncoupling oxidative phosphorylation pathways. This fungicide interacts with various enzymes and proteins involved in cellular respiration. Specifically, fluazinam inhibits the activity of mitochondrial complex I, leading to the disruption of the electron transport chain and a decrease in adenosine triphosphate production. This interaction results in the accumulation of reactive oxygen species, causing oxidative stress and cell death .

Cellular Effects

Fluazinam affects various types of cells and cellular processes. In plants, fluazinam promotes the production of metabolites and antioxidants, enhances membrane integrity, and adjusts the redox status of treated plants. These effects lead to improved physiological status and increased yield traits. Additionally, fluazinam-treated plants exhibit ultrastructural changes, such as an increase in chloroplast starch granules, a giant nucleus, and an elevated number of mitochondria .

Molecular Mechanism

The molecular mechanism of fluazinam involves its binding interactions with mitochondrial complex I, leading to enzyme inhibition. By disrupting the electron transport chain, fluazinam causes a decrease in adenosine triphosphate production and an increase in reactive oxygen species. This oxidative stress results in cellular damage and ultimately cell death. Fluazinam’s ability to uncouple oxidative phosphorylation pathways is central to its fungitoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluazinam change over time. Fluazinam exhibits long-term effects when applied as a protectant prior to disease onset. Its stability and degradation in various environments, such as crops, water, and soil, have been studied. Fluazinam residues have been detected in these environments, posing potential risks to environmental and human safety. Long-term exposure to fluazinam can lead to dermatitis and occupational asthma .

Dosage Effects in Animal Models

The effects of fluazinam vary with different dosages in animal models. Studies have shown that fluazinam does not cause toxic effects on tested plants at recommended doses. Higher doses can lead to temporary declines in shoot weights and lengths. In animal models, fluazinam’s toxic or adverse effects at high doses have not been extensively studied, but its classification as a low-toxicity fungicide suggests minimal adverse effects at recommended dosages .

Metabolic Pathways

Fluazinam is involved in metabolic pathways related to oxidative phosphorylation. By inhibiting mitochondrial complex I, fluazinam disrupts the electron transport chain and decreases adenosine triphosphate production. This disruption affects metabolic flux and metabolite levels, leading to oxidative stress and cellular damage. Fluazinam’s interaction with enzymes and cofactors in these pathways is central to its fungitoxicity .

Transport and Distribution

Fluazinam is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation. Fluazinam’s ability to penetrate plant tissues and reach target sites is crucial for its effectiveness as a fungicide. Its distribution within cells and tissues influences its activity and function .

Subcellular Localization

Fluazinam’s subcellular localization is primarily within the mitochondria, where it exerts its effects on mitochondrial complex I. The targeting signals and post-translational modifications that direct fluazinam to specific compartments or organelles are essential for its activity. Fluazinam’s localization within the mitochondria is central to its mechanism of action and fungitoxicity .

準備方法

化学反応の分析

フルアジナムは、以下のようないくつかの種類の化学反応を起こします。

酸化: フルアジナムは酸化されて、さまざまな酸化生成物を生成する可能性があります。

還元: 還元反応は、アミン誘導体の生成につながる可能性があります。

置換: フルアジナムは、官能基が他の基に置き換わる置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤などがあります 。これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .

類似化合物との比較

フルアジナムは、広域スペクトル活性と哺乳類に対する低毒性により、殺菌剤の中でユニークな存在です。類似化合物には以下のようなものがあります。

クロロタロニル: 異なる作用機序を持つ、別の広域スペクトル殺菌剤です。

マンコゼブ: 真菌細胞の酵素活性を阻害することによって作用する殺菌剤です。

アゾキシストロビン: 真菌のミトコンドリア呼吸を阻害する殺菌剤です.

生物活性

Fluazinam is a broad-spectrum fungicide primarily used in agriculture to control various fungal diseases affecting crops. Its mechanism of action, efficacy against specific pathogens, and potential environmental impacts have been subjects of extensive research. This article reviews the biological activity of fluazinam, including its effects on fungi, potential toxicity to non-target organisms, and degradation dynamics in the environment.

Fluazinam belongs to the class of pyridinamine fungicides and is known for its ability to inhibit mitochondrial respiration in fungi. It disrupts oxidative phosphorylation, leading to increased oxidative stress and subsequent cell death. Studies have demonstrated that fluazinam impairs mitochondrial function by inducing oxidative damage, which can be particularly detrimental to fungal pathogens like Fusarium graminearum and Phytophthora infestans.

Efficacy Against Fungal Pathogens

Fluazinam has shown significant antifungal activity against various pathogens. The following table summarizes its efficacy against selected fungal species based on recent studies:

Case Study: Fusarium graminearum

A study investigating fluazinam's effects on Fusarium graminearum revealed that the compound significantly reduced conidia production and inhibited mycelial respiration at concentrations around 0.1 μg/ml (≈EC50) and 0.3 μg/ml (≈EC90). The study found that fluazinam treatment led to morphological changes in the fungal cells, such as shrinkage of the cell wall and membrane, while not affecting the cell nucleus or septum morphology. Additionally, fluazinam inhibited the synthesis of deoxynivalenol (DON), a mycotoxin produced by Fusarium species, by disrupting the formation of toxisomes .

Toxicity to Non-Target Organisms

Research has indicated that fluazinam may have varying effects on non-target organisms. For instance, a study on the Colorado potato beetle (Leptinotarsa decemlineata) found that repeated exposure to fluazinam altered gene expression related to metabolic detoxification and stress tolerance but did not significantly affect larval survival or feeding behavior . This suggests that while fluazinam is effective against target pathogens, its impact on non-target species may require further investigation.

Environmental Persistence and Degradation

Fluazinam's environmental dynamics are crucial for understanding its ecological impact. A recent study highlighted that fluazinam persists in soil with half-lives ranging from approximately 26 to 54 days depending on soil type and pH conditions. The degradation process followed first-order kinetics, with higher stability observed in acidic conditions compared to alkaline .

The following table summarizes the half-life of fluazinam in different soil types:

| Soil Type | Half-Life (Days) |

|---|---|

| Lateritic | 54.07 |

| Alluvial | 45.10 |

| Coastal Saline | 28.33 |

| Black | 26.18 |

特性

IUPAC Name |

3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-7(24(26)27)2-5(13(19,20)21)8(15)10(9)25(28)29/h1-3H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCGKGPEKUCDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Cl2F6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032551 | |

| Record name | Fluazinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [HSDB] Omega 500F: Yellow liquid with a pungent odor (40% active ingredient); [Reference #2] | |

| Record name | Fluazinam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in n-hexane 12, acetone 470, toluene 410, diethyl ether 320, dichloromethane 330, ethanol 150 (all in g/L, 20 °C), Solubility in methanol 162 g/L, dichloroethane 485 g/L, ethyl acetate 624 g/L, In water, 1.35X10-1 mg/L at 20 °C | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.259 g/mL at 25 °C | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000056 [mmHg], 5.6X10-5 mm Hg at 25 °C | |

| Record name | Fluazinam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fluazinam is a lipophilic weak acid with strong uncoupling activity on mitochondria in vitro. | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow crystals | |

CAS No. |

79622-59-6 | |

| Record name | Fluazinam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79622-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazinam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079622596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinamine, 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZINAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P91PCK33Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115-117 °C | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。